Phenol, 2-[[(2-hydroxyphenyl)methylene]amino]-4-methyl-

Catalog No.
S3337025
CAS No.
1761-57-5
M.F
C14H13NO2
M. Wt
227.26 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Phenol, 2-[[(2-hydroxyphenyl)methylene]amino]-4-me...

CAS Number

1761-57-5

Product Name

Phenol, 2-[[(2-hydroxyphenyl)methylene]amino]-4-methyl-

IUPAC Name

2-[(2-hydroxyphenyl)methylideneamino]-4-methylphenol

Molecular Formula

C14H13NO2

Molecular Weight

227.26 g/mol

InChI

InChI=1S/C14H13NO2/c1-10-6-7-14(17)12(8-10)15-9-11-4-2-3-5-13(11)16/h2-9,16-17H,1H3

InChI Key

FHQCBKGDZMFQNZ-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1)O)N=CC2=CC=CC=C2O

Canonical SMILES

CC1=CC(=C(C=C1)O)N=CC2=CC=CC=C2O

Phenol, 2-[[(2-hydroxyphenyl)methylene]amino]-4-methyl- is an organic compound with the molecular formula C14H13NO2C_{14}H_{13}NO_2 and a CAS number of 1761-57-5. It appears as a white to light yellow powder, exhibiting a melting point of 238-239°C . The compound features a phenolic structure with an amino group and a methylene bridge connecting two aromatic systems, which contributes to its unique properties.

Typical of phenolic compounds, including:

  • Nucleophilic Substitution: The amino group can act as a nucleophile, enabling substitution reactions with electrophiles.
  • Condensation Reactions: It can undergo condensation with aldehydes or ketones, forming imines or other derivatives.
  • Oxidation: The phenolic hydroxyl group may be oxidized to form quinones under appropriate conditions.

These reactions highlight the compound's versatility in synthetic organic chemistry.

Phenol, 2-[[(2-hydroxyphenyl)methylene]amino]-4-methyl- exhibits notable biological activities:

  • Antimicrobial Properties: It has shown effectiveness against various bacterial strains, indicating potential applications in pharmaceuticals.
  • Antioxidant Activity: The compound may scavenge free radicals, contributing to its potential as a therapeutic agent in oxidative stress-related conditions.
  • Enzyme Inhibition: Some studies suggest that it can inhibit certain enzymes, which could be useful in drug design for treating enzyme-related diseases.

Several methods have been reported for synthesizing Phenol, 2-[[(2-hydroxyphenyl)methylene]amino]-4-methyl-:

  • Condensation Reaction: The compound can be synthesized through the condensation of 2-hydroxybenzaldehyde with 4-methylphenylamine under acidic conditions.
    text
    2-Hydroxybenzaldehyde + 4-Methylphenylamine → Phenol, 2-[[(2-hydroxyphenyl)methylene]amino]-4-methyl-
  • Reflux Method: Refluxing the reactants in an organic solvent can enhance yields and purity.
  • Green Chemistry Approaches: Recent methods focus on environmentally friendly solvents and catalysts to minimize waste and improve sustainability.

This compound has several applications across various fields:

  • Pharmaceuticals: Due to its antimicrobial and antioxidant properties, it is being explored for potential use in drug formulations.
  • Agriculture: It may serve as a biopesticide or plant growth regulator due to its biological activity.
  • Material Science: Its unique chemical structure allows for potential use in developing new materials with specific properties.

Interaction studies have been conducted to understand the behavior of Phenol, 2-[[(2-hydroxyphenyl)methylene]amino]-4-methyl- in biological systems:

  • Protein Binding Studies: Research indicates that this compound can bind to specific proteins, influencing its bioavailability and efficacy.
  • Enzyme Interaction: Studies have shown that it may interact with various enzymes, which could affect metabolic pathways.

These interactions are crucial for evaluating the compound's therapeutic potential and safety profile.

Several compounds share structural similarities with Phenol, 2-[[(2-hydroxyphenyl)methylene]amino]-4-methyl-. Here are some notable examples:

Compound NameMolecular FormulaUnique Features
2-{[(4-Methylphenyl)amino]methyl}phenolC14H15NOContains an additional methyl group on the amine.
Phenol, 2-[(4-hydroxyphenyl)methyl]-C13H12OLacks the amino group; primarily a phenolic compound.
2-{[(2-Hydroxyphenyl)imino]methyl}phenolC13H13N1OContains an imine functional group instead of an amine.

Phenol, 2-[[(2-hydroxyphenyl)methylene]amino]-4-methyl- is unique due to its specific combination of functional groups that contribute to its distinct biological activities and chemical reactivity. Its structural complexity sets it apart from other similar compounds, making it an interesting subject for further research and application development.

XLogP3

2.9

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Dates

Last modified: 04-14-2024

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